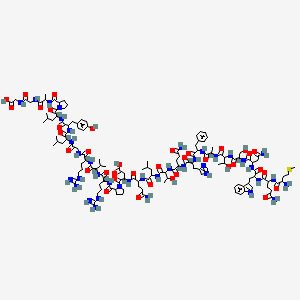
H-DL-Met-DL-Gln-DL-Trp-DL-Asn-DL-Ser-DL-xiThr-DL-Ala-DL-Phe-DL-His-DL-Gln-DL-xiThr-DL-Leu-DL-Gln-DL-Asp-DL-Pro-DL-Arg-DL-Val-DL-Arg-Gly-DL-Leu-DL-Tyr-DL-Leu-DL-Pro-DL-Ala-Gly-Gly-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “H-DL-Met-DL-Gln-DL-Trp-DL-Asn-DL-Ser-DL-xiThr-DL-Ala-DL-Phe-DL-His-DL-Gln-DL-xiThr-DL-Leu-DL-Gln-DL-Asp-DL-Pro-DL-Arg-DL-Val-DL-Arg-Gly-DL-Leu-DL-Tyr-DL-Leu-DL-Pro-DL-Ala-Gly-Gly-OH” is a synthetic peptide composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves the sequential addition of amino acids in a specific order. The process typically employs solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid support. Each amino acid is added one at a time, with protective groups used to prevent unwanted reactions. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Advanced techniques like microwave-assisted peptide synthesis can also be employed to enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions
This peptide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DCC or DIC are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acid residues.
Scientific Research Applications
This peptide has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
Mechanism of Action
The mechanism of action of this peptide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the peptide’s sequence and structure, which determine its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Exendin-4: A peptide found in the venom of the Gila monster, used as a GLP-1 analogue/mimetic.
Elcatonin: A calcitonin derivative used as an anti-parathyroid agent.
Uniqueness
This peptide is unique due to its specific sequence and combination of amino acids, which confer distinct properties and potential applications. Unlike other peptides, it may exhibit unique binding affinities, stability, and bioactivity, making it valuable for various research and industrial purposes.
Properties
Molecular Formula |
C131H199N39O37S |
|---|---|
Molecular Weight |
2944.3 g/mol |
IUPAC Name |
3-[[5-amino-2-[[2-[[2-[[5-amino-2-[[2-[[2-[2-[[2-[[2-[[4-amino-2-[[2-[[5-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-[2-[[5-carbamimidamido-1-[[1-[[5-carbamimidamido-1-[[2-[[1-[[1-[[1-[2-[[1-[[2-(carboxymethylamino)-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C131H199N39O37S/c1-63(2)47-84(115(193)158-87(51-72-31-33-75(174)34-32-72)118(196)163-91(49-65(5)6)128(206)169-44-21-29-94(169)123(201)149-67(9)107(185)146-58-100(179)145-60-103(183)184)151-101(180)59-147-110(188)79(27-19-42-142-130(137)138)156-125(203)104(66(7)8)166-113(191)80(28-20-43-143-131(139)140)155-124(202)95-30-22-45-170(95)129(207)92(55-102(181)182)164-112(190)82(36-39-97(134)176)153-116(194)85(48-64(3)4)162-127(205)106(70(12)173)167-114(192)83(37-40-98(135)177)154-120(198)89(53-74-57-141-62-148-74)160-117(195)86(50-71-23-15-14-16-24-71)157-108(186)68(10)150-126(204)105(69(11)172)168-122(200)93(61-171)165-121(199)90(54-99(136)178)161-119(197)88(52-73-56-144-78-26-18-17-25-76(73)78)159-111(189)81(35-38-96(133)175)152-109(187)77(132)41-46-208-13/h14-18,23-26,31-34,56-57,62-70,77,79-95,104-106,144,171-174H,19-22,27-30,35-55,58-61,132H2,1-13H3,(H2,133,175)(H2,134,176)(H2,135,177)(H2,136,178)(H,141,148)(H,145,179)(H,146,185)(H,147,188)(H,149,201)(H,150,204)(H,151,180)(H,152,187)(H,153,194)(H,154,198)(H,155,202)(H,156,203)(H,157,186)(H,158,193)(H,159,189)(H,160,195)(H,161,197)(H,162,205)(H,163,196)(H,164,190)(H,165,199)(H,166,191)(H,167,192)(H,168,200)(H,181,182)(H,183,184)(H4,137,138,142)(H4,139,140,143) |
InChI Key |
WZOXUNBSFDMUSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(C)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


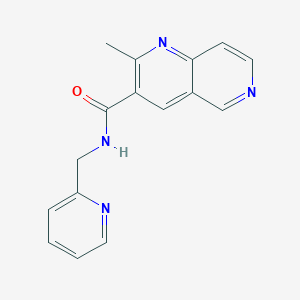

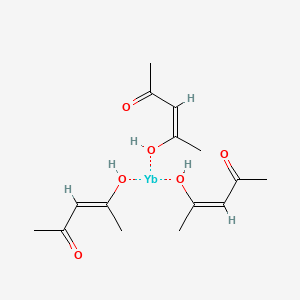
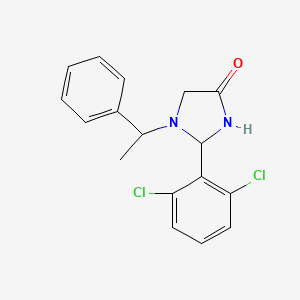
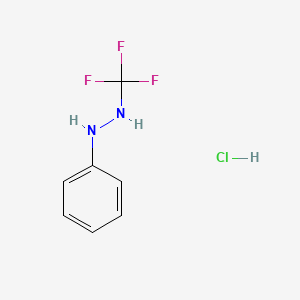
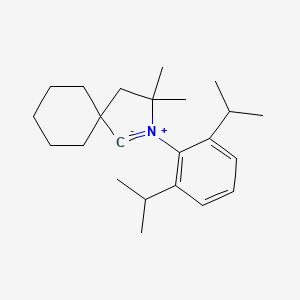
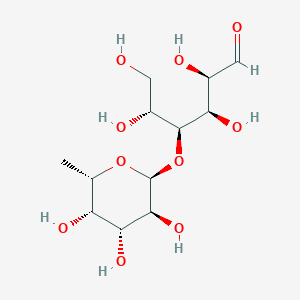
![dichlorotitanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B13400783.png)

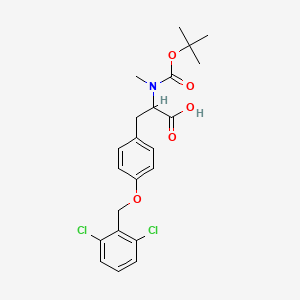
![3-[[2-Bromo-3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-4-chlorobenzoic acid dodecyl ester](/img/structure/B13400800.png)
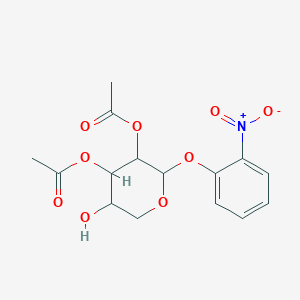
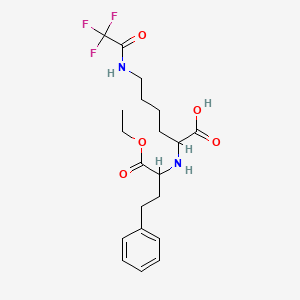
![acetic acid;[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B13400844.png)
